molecular formula C20H38N2O2SSn B1273698 tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate CAS No. 243972-26-1

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Cat. No. B1273698
M. Wt: 489.3 g/mol
InChI Key: WBQYLGCBVADFPD-UHFFFAOYSA-N
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Description

The compound tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is not directly mentioned in the provided papers. However, related compounds and tert-butyl carbamate derivatives are discussed, which can provide insights into the chemical behavior and properties of similar structures. For instance, tert-butyl carbazole derivatives have been synthesized and studied for their ability to form gels and emit strong blue light, indicating their potential in sensory applications . tert-Butyl N-hydroxycarbamates have been prepared and used as building blocks in organic synthesis, behaving as N-(Boc)-protected nitrones . Additionally, tert-butyl thiadiazole derivatives have been synthesized, showing strong interactions between sulfonyl groups and thiadiazole rings .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves various chemical reactions and protection strategies. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route for a tert-butyl carbamate derivative involved a multi-step process starting from L-Serine, including esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the overall conformation and reactivity of the molecule. For instance, the tert-butyl groups in 1,3,6,8-tetra-tert-butylcarbazole create a gap that affects the molecule's structure . In the case of tert-butyl thiadiazole derivatives, bond lengths and angles indicate strong interactions between functional groups, affecting the molecule's geometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates. They can react with organometallics to yield N-(Boc)hydroxylamines and can be involved in the formation of zwitterionic ammonium carbamate salts upon reaction with atmospheric carbon dioxide . These reactions showcase the functional versatility of tert-butyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can enhance the steric bulk, affecting solubility and reactivity. For example, the tert-butyl moiety in TCBT was crucial for gel formation in selected solvents . The interaction between sulfonyl groups and thiadiazole rings in tert-butyl thiadiazole derivatives can also affect the compound's physical properties, such as melting points and solubility .

Scientific Research Applications

Similarly, Pedregosa et al. (1996) studied tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, providing insights into the bond lengths, angles, and the interaction between the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996). Additionally, Baillargeon et al. (2017) investigated similar compounds, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, revealing how molecules in these compounds are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Luminescent Properties and Organic Materials

Research has also delved into the luminescent properties of related compounds. Zhang et al. (2016) designed and synthesized compounds based on thiazolo[5,4-d]thiazole moieties, which demonstrated reversible excited-state intramolecular proton transfer (ESIPT) and were utilized in white organic light emitting diodes (Zhang et al., 2016). Rybakiewicz et al. (2020) synthesized organic luminophores combining carbazole units with various acceptor units, leading to materials with high photoluminescence quantum yield, tunable donor-acceptor interactions, and potential applications in light emitting diodes (Rybakiewicz et al., 2020).

Sensory Materials and Chemosensors

The relevance of tert-butyl carbazole derivatives extends to the development of sensory materials and chemosensors. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, finding that these compounds, particularly with tert-butyl moieties, could form organogels and xerogel-based films that emitted strong blue light. These films were employed as fluorescent sensory materials for detecting various acid vapors (Sun et al., 2015).

Safety And Hazards

The safety and hazards associated with tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate are not detailed in the available literature .

properties

IUPAC Name

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQYLGCBVADFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376857
Record name tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

CAS RN

243972-26-1
Record name tert-Butyl [5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[5-(tributylstannyl)-1,3-thiazol-2-yl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of tert-butyl thiazol-2-ylcarbamate (15.0 g, 75 mmol), in THF (200 mL) was stirred at −78° C. and then n-butyl lithium (63 mL, 157 mmol) was added dropwise over 15 minutes. The resulting solution was stirred at −78° C. for 30 minutes, and then tributyltin chloride (22 mL, 82 mmol) was then added dropwise. The resulting pale yellow mixture was stirred for 30 minutes at −78° C. The bath was then removed, and the mixture was allowed to warm to room temperature. The reaction was then stirred for 2.5 hours. The reaction mixture was quenched with a saturated NH4Cl solution (300 mL). The layers were separated, and the aqueous layer was extracted with ether (3×100 mL). The organic layers were combined, washed with brine (300 mL), dried over MgSO4, filtered, and concentrated. The crude product was adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep pre-packed silica gel column (330 g), eluting with a gradient of 10% to 20% EtOAc in hexanes, to provide the title compound (30 g, 81%) LCMS (M+H+) 490.1 calc. for C20H38N2O2SSn 490.1; 1H NMR (400 MHz, CDCl3) δ ppm 7.31 (s, 1H), 1.59 (s, 9H), 1.30 (tt, 6H), 1.54 (t, 6H), 1.10 (qt, 6H), 0.80 (t, 9H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Yield
81%

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